Author: BenchChem Technical Support Team. Date: March 2026
Defining the Target Synthesis
Okay, I've got a handle on the objective: a detailed technical guide for synthesizing 4-(Aminomethyl)oxolan-2-one hydrochloride, targeted at a sophisticated audience. I'm focusing on defining the scope and purpose of the document to ensure I'm hitting the mark for researchers and drug development experts. This involves pinpointing the specific content needs and the level of technical detail required for such a guide.
Identifying the Compound
I've nailed down the compound as 4-(Aminomethyl)oxolan-2-one hydrochloride, also known as several synonyms including (4-Aminomethyl)dihydrofuran-2(3H)-one hydrochloride. Now, I'm shifting gears to focus specifically on identifying viable synthetic routes to create this compound efficiently.
Defining the precursor
I've got a grasp on the key starting material. It seems the synthesis originates from paraconic acid, also known as 5-oxotetrahydrofuran-3-carboxylic acid. The thesis from Bath clearly outlines this initial step. My focus is now on understanding the conversion to the target compound, (R,S)-4-Aminomethyl butyrolactone, using the intermediate 4-hydroxymethyl butyrolactone.
Defining the target molecule
Okay, I've got a handle on the target: 4-(aminomethyl)oxolan-2-one hydrochloride. Essentially, it's a gamma-butyrolactone derivative. I'm focusing on the aminomethyl group's position at the 4-carbon. Now I'll start brainstorming synthetic routes.
Verifying the Synthesis Route
Okay, I've confirmed the oxolan-2-one numbering. "4-(aminomethyl)oxolan-2-one" is beta-aminomethyl-gamma-butyrolactone. I've sketched a route from paraconic acid, which I'm now trying to verify. The key steps include carboxylic acid reduction, hydroxyl group conversion to a leaving group, azide displacement, and azide reduction to an amine. I'm focusing now on the synthesis of paraconic acid itself. I will continue to work backwards.
Defining the Synthesis Pathway
I'm now focusing on the initial synthetic steps for 4-(aminomethyl)oxolan-2-one hydrochloride, starting from paraconic acid (5-oxotetrahydrofuran-3-carboxylic acid). I've confirmed that the first step involves reducing the acid to 4-(hydroxymethyl)oxolan-2-one. This is the first step in the pathway.
Defining the Structure
I've gathered sufficient data to begin constructing a detailed technical guide focused on synthesizing 4-(Aminomethyl)oxolan-2-one hydrochloride. The target audience will be researchers, scientists, and drug development professionals. I'm prioritizing autonomy in the guide's structure while ensuring unwavering scientific integrity.
Refining the Guide's Focus
I am now focusing on the guide's logical flow and visual appeal. I'm prioritizing causality, trustworthiness, and authoritative grounding by integrating in-text citations and a comprehensive reference list. Data presentation will be enhanced through tables, detailed experimental protocols, and mandatory Graphviz diagrams. I'm aiming for high contrast text within the diagrams.
Outlining the Synthesis Workflow
I'm now generating a detailed DOT diagram to illustrate the synthetic workflow, including each critical reaction step. The diagram will clearly show the transformation of starting materials into the target product, 4-(Aminomethyl)oxolan-2-one HCl. I'm focusing on node labels that are precise and informative. I'm prioritizing clarity in the diagram by using distinct node shapes and color schemes.
Visualizing the Synthesis Flow
I've just finalized the Graphviz DOT code for the synthesis workflow diagram. I've ensured each step is clearly represented with appropriate node shapes, colors, and contrasting text for optimal visual clarity. I've incorporated the specified color palette and addressed the text contrast rules. The diagram now distinctly illustrates the transformation steps, from the starting material to the final product.
Expanding the Diagrams
I've crafted a second Graphviz DOT diagram. It focuses on the conversion of 4-(aminomethyl)oxolan-2-one to pyrrolidin-2-one, a lactam, using ammonia. I've specified a distinct color palette and node shapes, adhering to contrast guidelines, to ensure clarity and visual appeal in the diagram.
Drafting the Content
I am now focusing on drafting the text of the technical guide and integrating citations to bolster the guide's credibility. I've compiled source materials, including BenchChem, the University of Bath thesis, and RSC Chemical Communications, and will incorporate information from these sources to support the synthesis method's technical accuracy and the guide's overall completeness.
Expanding the Literature Review
I'm now integrating the ACS Publications resource on free-radical-mediated conjugate additions into the guide. This source complements the BenchChem, University of Bath thesis, and RSC Chemical Communications references. It expands the discussion of 4-(Aminomethyl)oxolan-2-one hydrochloride's use as a precursor and building block in complex molecules.
Analyzing the Core Structure
I'm now conducting a retrosynthetic analysis and mechanistic rationale. I've focused on creating the 4-(aminomethyl)oxolan-2-one core, which involves strategic bond formation and the construction of the five-membered lactone ring. I've concluded the most effective route starts from paraconic acid, and now I'm prioritizing the selective transformation of its C3-carboxylic acid into an aminomethyl group.
Detailing the Synthetic Steps
I'm now detailing the steps to transform paraconic acid into 4-(aminomethyl)oxolan-2-one. Phase 1 focuses on the selective reduction of the carboxylic acid to an alcohol, preventing lactone ring opening. I'm prioritizing chemoselectivity. In Phase 2, the alcohol is mesylated. Finally, in Phase 3, I'm performing nucleophilic substitution with sodium azide to introduce the nitrogen. I'm focusing on the causality of each step and the reagents needed.
Finalizing the Workflow
I'm now detailing Phase 4, azide reduction and salt formation, and I'm ensuring all information is clearly described. Catalytic hydrogenation using Pd/C in methanolic HCl is the core step. I am avoiding over-alkylation to prevent formation of secondary or tertiary amines. I'm focusing on the conversion of 4-(aminomethyl)oxolan-2-one to 4-(aminomethyl)pyrrolidin-2-one by reaction with ammonia at elevated temperatures.
Generating the Diagrams
I've just finished generating the Graphviz DOT code for the two diagrams. Diagram 1 illustrates the stepwise synthesis of the hydrochloride salt from paraconic acid, while Diagram 2 depicts the lactamization of the oxolan-2-one core. I've ensured that each figure includes a concise descriptive caption directly below it. I've adhered to the color contrast and text contrast rules for optimal clarity.
Compiling the References
I've just added the reference list, including Benchchem [1], University of Bath thesis [2], RSC Chemical Communications [3], and ACS Publications [4]. I'm meticulously formatting the citations and cross-referencing to ensure each source supports the presented synthesis method's technical accuracy. I'm prioritizing accuracy and completeness. I am now incorporating these references into the text of the guide, ensuring each statement that relies on these resources is correctly cited.
Mapping the Citations
I'm now mapping the in-text citations to the comprehensive reference list. I'm verifying that the numbers in brackets in the main text directly correspond to the listed references, which I am also generating at the end of the content. I'm meticulously cross-referencing to ensure each source supports the presented method's technical accuracy, and I'm ensuring the generated URL links are valid.
Organizing the Content
I'm now structuring the guide, starting with an Executive Summary. Next, I'll detail the Retrosynthetic Rationale and the Scaffold Significance. Then, I'll provide the Synthetic Workflow with Mechanistic Causality, illustrated by the first DOT Diagram. Following that, I'll outline the Step-by-Step Experimental Protocols, and, finally, I'll compile a table of Physicochemical Properties and Analytical Data.
Drafting the Applications
I am now focusing on drafting the section concerning the downstream applications, specifically lactamization. I'm expanding on how 4-(Aminomethyl)oxolan-2-one hydrochloride serves as a precursor to pyrrolidin-2-ones, also known as lactams. I am detailing its significance in medicinal chemistry and drug development. I am prioritizing a clear and concise explanation for the user, alongside the relevant reference citations.
Detailing the Protocols
I'm now detailing the experimental protocols, starting with the selective reduction of paraconic acid in Phase 1. I'm focusing on clarity and reproducibility. I am providing a detailed procedure involving dissolving paraconic acid in THF, cooling to 0°C, adding BH3·DMS, and quenching with methanol. I am detailing the purification strategy as well.
Analyzing the Details
I'm now detailing the procedure for the azidation reaction. I'll describe how to dissolve the mesylated compound in DMF, followed by the addition of sodium azide (NaN3). I will explain the reaction conditions: heating at 60°C for 4 hours to ensure completion. I will focus on outlining the workup procedure, including extraction with ethyl acetate, washing with water and brine, drying over Na2SO4, and concentrating to obtain 4-(azidomethyl)oxolan-2-one. I'm prioritizing accuracy, and completeness, and will include chemoselectivity in my descriptions.
Refining the Experiment Details
I'm now detailing the procedure for the azide reduction and salt formation. I'll describe dissolving 4-(azidomethyl)oxolan-2-one in methanolic HCl and adding Pd/C under a hydrogen atmosphere. Then, I'll filter and concentrate the filtrate. The aim is to convert the azide to the primary amine, followed by the formation of the stable hydrochloride salt. I'm focusing on the ratio between reagents.
Finalizing the Salt Formation
I have just detailed the workup for the final phase of the synthesis. The catalytic hydrogenation produces the free amine, which is then protonated with HCl and precipitated with ether to yield 4-(Aminomethyl)oxolan-2-one hydrochloride as a white solid. I've focused on ensuring the amine does not undergo intramolecular attack. Finally, I've compiled the Physicochemical Properties and Analytical Data table with specific metrics and values for clarity, including 1H NMR and IR data, alongside the yield.
Expanding the Discussion
I'm now detailing the lactamization, citing its importance in drug development. The conversion occurs by reacting with ammonia at high temperatures and pressures. It starts with ring-opening to a γ-hydroxyamide, followed by intramolecular cyclization and water elimination. I'm focusing on the necessity of neutralizing the hydrochloride salt before or during the reaction, and I have included the second DOT diagram and its caption.
Adjusting the Graphviz Parameters
I'm now revising the Graphviz DOT code, focusing on incorporating the specified maxwidth attribute, aiming for a cleaner visual representation. I am now incorporating maxwidth="760px" as a graph attribute to address the specified max width. I'm prioritizing compatibility and visual presentation.
Refining the DOT Diagram
I am now refining the Graphviz DOT code, focusing on node and edge attributes for visual clarity. I have adjusted node shapes, colors, and font styles to improve readability, ensuring the text is easily legible. I am also fixing edge labels, and I am prioritizing the overall aesthetic balance of the diagram, in compliance with the maxwidth parameter.
Finalizing the Visuals
I've just ensured that the second diagram adheres to all contrast requirements. Node colors #4285F4 (blue) and #34A853 (green) have white text, and the remaining nodes are high-contrast. The maxwidth parameter is working. All visual elements are now finalized.
Validating the Visuals
I've just validated the visual elements. Text and edge colors now comply with contrast guidelines, and the tables and protocols are clearly presented. In-text citations and reference list formatting are complete, and the URL links are valid. I've ensured a high degree of contrast throughout the diagrams.
Expanding the Research
I am now delving into additional research, focusing on the enantioselective synthesis of γ-butyrolactones and free-radical-mediated conjugate additions to enhance the guide's content. I'm expanding the literature review with these resources, with the aim to strengthen the technical accuracy and provide a comprehensive overview. I am also incorporating relevant URLs and alternative formats.